molecular formula C10H13NO B10862760 N-(4-Methylphenyl)propanamide CAS No. 2759-55-9

N-(4-Methylphenyl)propanamide

Cat. No.: B10862760
CAS No.: 2759-55-9
M. Wt: 163.22 g/mol
InChI Key: XWSRKIHDBLVVQU-UHFFFAOYSA-N
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Description

Contextualization within N-Arylpropanamide Derivatives and Amide Chemistry

N-(4-Methylphenyl)propanamide, also known as N-(p-tolyl)propanamide, is a molecule defined by a propanamide group connected to a p-tolyl group (a benzene (B151609) ring substituted with a methyl group). This structure places it firmly within the N-arylpropanamide class, which are amides where the nitrogen atom is directly attached to an aromatic ring. The core of its chemistry lies in the amide functional group (-CONH-), a stable linkage crucial to the structure of proteins and many synthetic polymers.

The general structure of an N-arylpropanamide consists of a three-carbon chain (propanamide) and an N-substituted aromatic ring. This basic framework allows for extensive chemical modification. In the case of this compound, the key features are the propanamide backbone and the 4-methylphenyl (p-tolyl) ring. These components can undergo various chemical reactions. The aromatic ring can be subject to electrophilic substitution, while the propanamide chain offers sites for reactions such as hydrolysis or reduction. smolecule.com

The synthesis of N-arylpropanamides, including the title compound, typically involves the reaction of an arylamine (like p-toluidine) with a propanoyl halide (like propanoyl chloride) or anhydride. smolecule.com This straightforward amide bond formation makes a wide array of derivatives readily accessible, which is a primary reason for their widespread use in synthetic chemistry.

Overview of Scholarly Significance and Research Trajectories

While direct scholarly investigation into the unsubstituted this compound is not extensive, its significance is demonstrated through the vast body of research on its functionalized analogs. This parent compound serves as a crucial reference and intermediate for synthesizing a multitude of molecules with significant biological activities and material properties.

Research has shown that derivatives of this compound are of considerable interest in medicinal and agrochemical fields. For instance, halogenated versions, such as 2-chloro-N-(4-methylphenyl)propanamide and 3-bromo-N-(4-methylphenyl)propanamide, are key intermediates. The 2-chloro derivative is a precursor for α-thio-β-chloroacrylamides, which are valuable substrates for various synthetic transformations, including cycloadditions and nucleophilic substitutions. acs.org Studies on these chloro-derivatives have even advanced into optimizing their production through continuous manufacturing processes, highlighting a modern research trajectory focused on efficient and scalable synthesis. acs.org

Furthermore, various functionalized N-(4-methylphenyl)propanamides have been explored for their potential biological activities, including antimicrobial and anti-inflammatory properties. smolecule.comscholarsresearchlibrary.com For example, complex derivatives have been synthesized and evaluated as urease inhibitors and for their leishmanicidal activity. mdpi.comfrontiersin.org The discovery of a related compound, N-(4-methylphenyl)-benzopropanamide, as a natural product from the plant Paederia foetida further underscores the potential biological relevance of this chemical scaffold. researchgate.net

The structural properties of this class are also a subject of study. X-ray crystallography on derivatives like 2-chloro-N-(p-tolyl)propanamide reveals details about bond lengths, torsion angles, and intermolecular interactions such as hydrogen bonding, which are critical for understanding their behavior in solid-state applications and their interaction with biological targets. iucr.org

Identification of Key Research Areas and Gaps for this compound and its Functionalized Analogs

The existing body of research clearly indicates that the primary focus has been on the synthesis and application of functionalized analogs of this compound, rather than the parent compound itself. This represents a significant knowledge gap. There is limited published data on the specific biological activity profile or material properties of the unsubstituted this compound. A thorough characterization of the parent compound could provide a valuable baseline for structure-activity relationship (SAR) studies across its many derivatives.

Key research areas are dominated by the development of novel functionalized analogs for specific applications:

Medicinal Chemistry : A major thrust is the synthesis of derivatives with potential therapeutic uses. This includes analogs with antimicrobial, anti-inflammatory, anticancer, and leishmanicidal properties. scholarsresearchlibrary.commdpi.comontosight.aiontosight.ai A research gap exists in fully exploring the therapeutic potential of aza-artemisinin derivatives, which have shown promise but require more investigation. nih.gov

Agrochemicals : The use of compounds like 2-chloro-N-(2-chloro-4-methylphenyl)propanamide as intermediates for herbicides and pesticides is an established area of industrial research. smolecule.com

Organic Synthesis and Methodology : The development of efficient and sustainable synthetic methods, such as continuous flow processes and microwave-assisted synthesis, for producing these compounds is an active research trajectory. rsc.org There is an ongoing need for novel multi-component reactions to create diverse chemical libraries for screening. researchgate.net

A clear gap lies in the comparative analysis of the physicochemical and biological properties of the parent this compound against its ortho- and meta-isomers (N-(2-methylphenyl)propanamide and N-(3-methylphenyl)propanamide). Such a study would provide fundamental insights into how the position of the methyl group influences the molecule's properties. While the biological activities of many complex derivatives are being tested, a systematic exploration of how simple substitutions on the parent structure affect activity is not well-documented.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2759-55-9

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

N-(4-methylphenyl)propanamide

InChI

InChI=1S/C10H13NO/c1-3-10(12)11-9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H,11,12)

InChI Key

XWSRKIHDBLVVQU-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for N 4 Methylphenyl Propanamide Derivatives

Acylation Strategies for N-Arylpropanamide Formation

The most direct and widely employed method for the synthesis of N-arylpropanamides is the acylation of an aniline derivative with a suitable acylating agent. This approach is valued for its reliability and versatility.

The reaction of 4-methylphenylamine (p-toluidine) with an acyl halide, such as 2-chloropropanoyl chloride, represents a classic example of N-acylation for the formation of N-(4-Methylphenyl)propanamide derivatives. This nucleophilic acyl substitution reaction is a fundamental transformation in organic synthesis. The general scheme for this reaction involves the attack of the nucleophilic nitrogen atom of 4-methylphenylamine on the electrophilic carbonyl carbon of 2-chloropropanoyl chloride. This is followed by the elimination of a chloride ion to form the corresponding amide, 2-chloro-N-(4-methylphenyl)propanamide. A key byproduct of this reaction is hydrochloric acid (HCl) .

The reaction is typically carried out in an appropriate solvent, and the choice of solvent can influence the reaction rate and the ease of product isolation. The presence of the chloro group on the propanamide backbone of the product provides a handle for further chemical modifications through nucleophilic substitution reactions .

A representative synthetic route is as follows:

Starting Materials: 4-methylphenylamine and 2-chloropropanoyl chloride lookchem.com.

Product: 2-chloro-N-(4-methylphenyl)propanamide lookchem.com.

Byproduct: Hydrochloric acid .

To maximize the yield and purity of the desired N-arylpropanamide product and to minimize side reactions, optimization of the reaction conditions is crucial. A common set of conditions for this type of acylation is known as the Schotten-Baumann reaction condition organic-chemistry.orgwikipedia.org. This typically involves a two-phase solvent system (an organic solvent and water) and the presence of a base wikipedia.org.

Key Optimization Parameters:

Base: The hydrochloric acid generated during the reaction can protonate the starting amine, rendering it non-nucleophilic and thus halting the reaction. To counteract this, a base is added to neutralize the acid. Common bases include triethylamine , pyridine, or an aqueous solution of sodium hydroxide chemistnotes.com. The use of a base drives the equilibrium towards the product side, significantly improving the yield organic-chemistry.org.

Solvent: The choice of solvent is critical. An inert organic solvent such as dichloromethane or diethyl ether is often used to dissolve the reactants and product wikipedia.org. In a biphasic Schotten-Baumann setup, the base resides in the aqueous phase, while the reactants and product remain in the organic phase wikipedia.org.

Temperature: Acylation reactions with acyl chlorides are often exothermic and are typically carried out at reduced temperatures (e.g., 0-5 °C) to control the reaction rate and prevent side reactions.

Reagent Stoichiometry: The stoichiometry of the reactants is another important factor. While a 1:1 molar ratio of the amine to the acyl chloride is theoretically required, in practice, a slight excess of one of the reactants may be used to ensure complete conversion of the limiting reagent. At least one equivalent of the base is necessary to neutralize the generated HCl organic-chemistry.org.

ParameterConditionRationale
Base Triethylamine, Pyridine, aq. NaOHNeutralizes HCl byproduct, drives equilibrium organic-chemistry.orgchemistnotes.com.
Solvent Dichloromethane, Diethyl EtherDissolves reactants and product wikipedia.org.
Temperature 0-5 °CControls reaction rate, minimizes side reactions.
Stoichiometry ~1:1 (Amine:Acyl Chloride), >1 eq. BaseEnsures complete reaction and neutralization organic-chemistry.org.

Advanced Synthetic Approaches for Functionalized Propanamides

In recent years, advanced synthetic methodologies have been developed to address the limitations of traditional batch synthesis, such as long reaction times, safety concerns, and environmental impact. These modern approaches offer significant advantages in the synthesis of functionalized propanamides.

Continuous flow chemistry has emerged as a powerful tool for the synthesis of amides, offering enhanced safety, efficiency, and scalability compared to traditional batch methods researchgate.net. In a continuous flow system, reagents are continuously pumped through a reactor, where they mix and react. The precise control over reaction parameters such as temperature, pressure, and residence time allows for rapid optimization and high reproducibility researchgate.net.

EntryAmineOverall Yield (%)Productivity (mg/h)
1Benzylamine70183.4
2Morpholine65-
3Pyrrolidine68-
Data adapted from a continuous flow synthesis of functionalized amides, demonstrating the potential of this technique for producing N-arylpropanamide derivatives. acs.orgnih.gov

Microwave-assisted organic synthesis has gained significant traction as a green chemistry approach that can dramatically reduce reaction times, often from hours to minutes, while improving product yields nih.govresearchgate.net. Microwave irradiation provides rapid and uniform heating of the reaction mixture, leading to an acceleration of reaction rates.

For the synthesis of N-arylpropanamides, a mixture of the carboxylic acid and 4-methylphenylamine can be subjected to microwave irradiation, often in the presence of a catalyst and sometimes under solvent-free conditions nih.gov. This method is not only faster and more energy-efficient but also often leads to cleaner reactions with fewer byproducts, simplifying the purification process nih.gov. The use of minute quantities of a catalyst, such as ceric ammonium nitrate, has been reported for the direct synthesis of amides from carboxylic acids and amines in an open microwave reactor, providing the products in a fast and effective manner nih.gov.

The advantages of microwave-assisted synthesis include:

Rapid reaction rates: Significant reduction in reaction time.

Higher yields: Often improved product yields compared to conventional heating.

Greener approach: Reduced energy consumption and potential for solvent-free reactions nih.gov.

Enhanced purity: Cleaner reaction profiles with fewer side products.

An alternative and less conventional approach to the synthesis of propanamide derivatives involves the ring-opening of strained heterocyclic compounds. This strategy can provide access to unique and complex propanamide architectures that may be challenging to synthesize through traditional acylation methods.

For instance, the nucleophilic ring-opening of activated aziridines can lead to the formation of β-amino amides. The regioselectivity of the ring-opening is a critical aspect of this methodology and is influenced by the nature of the substituents on the aziridine ring, the nucleophile, and the reaction conditions frontiersin.orgnih.gov. While not a direct route to this compound itself, this approach can be used to generate functionalized propanamide precursors. For example, the ring-opening of an N-acylated aziridine with a suitable nucleophile can yield a propanamide derivative with a new functional group at the β-position.

Similarly, the isomerization of 3-amido-2-phenyl azetidines in the presence of an acid catalyst has been shown to produce 2-oxazolines nih.gov. While this reaction leads to a different heterocyclic system, it demonstrates the principle of using ring strain to drive the formation of new bonds and functional groups, which could be conceptually extended to design routes towards propanamide structures. The key is the strategic placement of functional groups on the heterocyclic precursor to guide the ring-opening reaction towards the desired propanamide product.

Mechanistic Investigations of Propanamide-Forming Reactions

The elucidation of reaction mechanisms is fundamental to the advancement of synthetic organic chemistry. For the formation of this compound and its derivatives, a deep understanding of the reaction pathways allows for the optimization of reaction conditions, improvement of yields, and control of selectivity. This section explores two powerful techniques, deuterium (B1214612) labeling and computational analysis through Molecular Electron Density Theory (MEDT), which provide profound insights into the intricate steps of propanamide-forming reactions.

Deuterium Labeling Studies for Reaction Pathway Elucidation

Deuterium labeling is a powerful experimental technique used to trace the pathways of atoms and unravel the mechanisms of chemical reactions. chem-station.combeilstein-journals.org By selectively replacing hydrogen atoms with their heavier isotope, deuterium, chemists can track the fate of specific positions within a molecule throughout a reaction sequence. This is possible due to the distinct mass of deuterium, which can be readily detected by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. Furthermore, the substitution of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the rate of a reaction is altered due to the greater strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. chem-station.com This effect is particularly useful for determining whether a specific C-H bond is broken in the rate-determining step of a reaction.

In the context of the synthesis of this compound derivatives, deuterium labeling studies can be designed to provide definitive evidence for proposed reaction mechanisms. For instance, in a hypothetical reaction where a proton transfer is a key step, the origin of the transferred proton can be determined by running the reaction in a deuterated solvent or using a reagent labeled with deuterium at a specific site.

A representative example of how deuterium labeling can elucidate a reaction mechanism is seen in studies of transformations where the source of a hydrogen atom in the final product is ambiguous. researchgate.net To clarify such a pathway, a series of experiments can be conducted where potential hydrogen sources are replaced with deuterium.

Table 1: Illustrative Deuterium Labeling Experiment for Mechanistic Elucidation

ExperimentDeuterium SourceDeuterium Incorporation in Product (%)Interpretation
1Starting material with a specific C-H labeled (e.g., at the alpha-carbon of the propanoyl group)95%The labeled hydrogen is retained in the product, indicating that this C-H bond is not broken during the reaction.
2Deuterated solvent (e.g., CD₃CN)<5%The solvent is not the primary source of the proton .
3Addition of D₂O to the reaction mixture60%Water present in the reaction system is a significant source of the proton.

The results from such a series of experiments, as illustrated in Table 1, can provide compelling evidence to support or refute a proposed mechanistic pathway. The level of deuterium incorporation in the product directly correlates with the extent to which that particular source contributes the hydrogen atom in the final structure. researchgate.net These studies are invaluable for understanding the nuanced details of reaction mechanisms, including the role of solvents and trace impurities like water. researchgate.net

Molecular Electron Density Theory (MEDT) in Related Cycloaddition Pathways

Molecular Electron Density Theory (MEDT) is a modern theoretical framework used to study the mechanisms of organic reactions. mdpi.com Unlike older models that focus on molecular orbital interactions, MEDT posits that the changes in electron density are the primary drivers of chemical reactivity. mdpi.commdpi.com This theory has been particularly successful in explaining the mechanisms and selectivity of cycloaddition reactions, which can be conceptually related to certain pathways for forming amide bonds.

MEDT utilizes quantum chemical tools to analyze the electron density distribution in reactants and transition states. Key concepts within MEDT include the analysis of the Electron Localization Function (ELF), which reveals the electronic structure of molecules, and the use of conceptual DFT reactivity indices to classify reagents as electrophiles or nucleophiles. mdpi.commdpi.com

In the context of understanding the formation of propanamide structures, particularly through pathways that may involve cycloaddition-like transition states, MEDT can provide significant insights. For example, in a [3+2] cycloaddition reaction, which involves a three-atom component (TAC) and a dipolarophile, MEDT can predict the feasibility of the reaction, its mechanism (concerted or stepwise), and its regioselectivity. mdpi.com

Key aspects of MEDT analysis include:

Electron Localization Function (ELF): A topological analysis of the ELF provides a quantitative picture of the molecular electronic structure, allowing for the classification of bonding patterns and the identification of regions of high electron density, such as lone pairs and covalent bonds. mdpi.comias.ac.in

Conceptual DFT Reactivity Indices: Indices such as the electronic chemical potential, chemical hardness, electrophilicity, and nucleophilicity are calculated to predict the flow of electron density and the polar nature of a reaction. mdpi.com This allows for the classification of reactions, for instance, as having a reverse electron density flux (REDF). mdpi.com

Bonding Evolution Theory (BET): This analysis examines the changes in the electronic structure along the reaction coordinate, providing a detailed picture of the bond formation and breaking processes. rsc.org BET can distinguish between concerted (one-step) and stepwise mechanisms. rsc.org

Table 2: Conceptual DFT Reactivity Indices and Their Interpretation in a Hypothetical Propanamide-Forming Cycloaddition

ReagentElectronic Chemical Potential (μ)Chemical Hardness (η)Electrophilicity (ω)Nucleophilicity (N)Classification
Propanoyl-like ComponentHigh negative valueHigh valueStrong electrophileModerate nucleophileElectrophilic species
4-Methylaniline-like ComponentLess negative valueHigh valueModerate electrophileStrong nucleophileNucleophilic species

The data in Table 2 illustrates how conceptual DFT indices can classify the reactants in a hypothetical propanamide-forming reaction. A higher electronic chemical potential for the 4-methylaniline-like component indicates that in a polar reaction, the electron density will flow from it to the propanoyl-like component. mdpi.com

By analyzing the transition state structures, MEDT can explain the observed stereoselectivity and regioselectivity of a reaction. researchgate.net For instance, the activation energies for different possible pathways can be calculated, with the lowest energy pathway corresponding to the major product observed experimentally. ias.ac.in This theoretical approach provides a powerful complement to experimental studies, offering a detailed molecular-level understanding of the reaction mechanism.

Advanced Spectroscopic Characterization of N 4 Methylphenyl Propanamide Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and chemical environment of atoms.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their electronic environments. The chemical shift (δ), reported in parts per million (ppm), indicates the position of the resonance signal relative to a standard, typically tetramethylsilane (B1202638) (TMS).

The aromatic protons on the p-tolyl group are expected to appear as two doublets in the range of δ 7.0-7.5 ppm, characteristic of a 1,4-disubstituted benzene (B151609) ring. The amide proton (N-H) typically gives a broad singlet signal, which can appear over a wide range (δ 7.5-8.5 ppm), and its position can be influenced by solvent and concentration. The protons of the ethyl group in the propanamide moiety will exhibit a quartet for the methylene (B1212753) (-CH2-) group adjacent to the carbonyl, typically around δ 2.2-2.4 ppm, and a triplet for the terminal methyl (-CH3) group around δ 1.1-1.3 ppm. The methyl group on the phenyl ring will present as a singlet at approximately δ 2.3 ppm.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for N-(4-Methylphenyl)propanamide

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Amide (N-H) 7.5 - 8.5 Broad Singlet
Aromatic (C₆H₄) 7.0 - 7.5 Two Doublets
Propanamide (-CH₂-) 2.2 - 2.4 Quartet
Phenyl Methyl (-CH₃) ~2.3 Singlet

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal.

In the ¹³C NMR spectrum of this compound, the carbonyl carbon (C=O) of the amide group is the most deshielded and is expected to appear at the low-field end of the spectrum, typically in the range of δ 170-175 ppm. The aromatic carbons will show signals between δ 120-140 ppm. Due to the symmetry of the p-tolyl group, four signals are expected for the six aromatic carbons. The carbon attached to the nitrogen (C-N) and the carbon bearing the methyl group will have distinct chemical shifts from the other two equivalent aromatic carbons. The carbons of the propanamide group will appear in the upfield region, with the methylene carbon (-CH2-) around δ 30 ppm and the methyl carbon (-CH3) at approximately δ 10 ppm. The phenyl methyl carbon is expected around δ 20-25 ppm. docbrown.infochemguide.co.uklibretexts.org

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O) 170 - 175
Aromatic (quaternary, C-N) ~135
Aromatic (quaternary, C-CH₃) ~133
Aromatic (CH) 128 - 130
Aromatic (CH) 118 - 122
Propanamide (-CH₂-) ~30
Phenyl Methyl (-CH₃) 20 - 25

Deuterium (B1214612) (²H) NMR is not a standard technique for routine structural elucidation but is a powerful tool for specific mechanistic and dynamic studies, particularly for investigating hydrogen-deuterium (H/D) exchange. nih.govdoaj.orgunc.edu In the context of this compound, the most relevant application would be to study the exchange of the amide proton (N-H).

The amide proton is labile and can exchange with deuterium when the compound is dissolved in a deuterated solvent like D₂O or CD₃OD. nmrwiki.orgyoutube.com This exchange can be monitored by ¹H NMR, where the disappearance of the N-H proton signal indicates that it has been replaced by a deuterium atom. youtube.com

²H NMR could then be used to directly observe the incorporated deuterium. The ²H nucleus gives a signal in the NMR spectrum, and its chemical shift would be very similar to that of the proton it replaced. This technique can provide information about the rate of exchange, which in turn can offer insights into the solvent accessibility and hydrogen bonding environment of the amide group. nih.govnmrwiki.org For instance, slower exchange rates might suggest that the amide proton is involved in strong intermolecular hydrogen bonding. nmrwiki.org

Vibrational Spectroscopy: Infrared (IR) Studies

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy states of its chemical bonds. docbrown.infoetprotein.com The resulting spectrum is a unique fingerprint of the molecule, revealing the presence of specific functional groups.

The IR spectrum of this compound is expected to be dominated by the characteristic absorption bands of the secondary amide and the substituted aromatic ring.

Amide Vibrations:

N-H Stretch: A sharp absorption band is expected in the region of 3300-3500 cm⁻¹, corresponding to the N-H stretching vibration. Its position can indicate the extent of hydrogen bonding.

Amide I Band (C=O Stretch): This is typically a very strong and sharp absorption band appearing between 1630 and 1680 cm⁻¹. It is one of the most characteristic bands for amides. pearson.com

Amide II Band (N-H bend and C-N stretch): This band, found between 1510 and 1570 cm⁻¹, arises from a combination of N-H in-plane bending and C-N stretching vibrations. ias.ac.in

Aromatic Vibrations:

C-H Stretch: Aromatic C-H stretching vibrations typically appear as a group of bands above 3000 cm⁻¹.

C=C Stretch: The stretching of the carbon-carbon bonds in the aromatic ring results in several bands of variable intensity in the 1450-1600 cm⁻¹ region.

C-H Out-of-Plane Bending: Strong absorption bands in the 800-840 cm⁻¹ region are characteristic of 1,4-disubstituted (para) benzene rings.

Alkyl Vibrations:

C-H Stretch: The stretching vibrations of the C-H bonds in the ethyl and methyl groups will appear in the 2850-2975 cm⁻¹ range.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
N-H Stretch 3300 - 3500 Medium-Strong, Sharp
Aromatic C-H Stretch 3000 - 3100 Medium
Alkyl C-H Stretch 2850 - 2975 Medium
Amide I (C=O Stretch) 1630 - 1680 Strong, Sharp
Aromatic C=C Stretch 1450 - 1600 Variable
Amide II (N-H Bend + C-N Stretch) 1510 - 1570 Strong

Computational chemistry provides powerful tools to predict the vibrational spectra of molecules. Methods like Density Functional Theory (DFT) can be used to calculate the harmonic vibrational frequencies. worldscientific.combanglajol.inforesearchgate.net These theoretical predictions can then be compared with experimental IR data to provide a more detailed and confident assignment of the observed absorption bands.

Studies on similar molecules, such as acetanilide (B955) (N-phenylacetamide), have shown that calculated vibrational frequencies, when appropriately scaled, agree well with experimental results. ias.ac.inworldscientific.combanglajol.inforesearchgate.net For acetanilide, computational studies using the B3LYP method have successfully assigned the vibrational modes, including the characteristic amide I, II, and III bands, and the various phenyl ring vibrations. ias.ac.inworldscientific.com These studies reveal that the Amide II and III bands are not pure vibrations but result from the mixing of N-H bending and C-N stretching modes. ias.ac.in

A similar computational approach for this compound would involve:

Optimizing the molecular geometry using a suitable level of theory (e.g., DFT with a basis set like 6-31G(d)).

Calculating the harmonic vibrational frequencies from the optimized geometry.

Applying a scaling factor to the calculated frequencies to account for anharmonicity and limitations in the theoretical model, allowing for a more direct comparison with the experimental spectrum.

This correlation allows for the unambiguous assignment of complex vibrational modes in the "fingerprint region" (below 1500 cm⁻¹) of the IR spectrum, which can be challenging to interpret solely based on empirical correlations. docbrown.info Such a combined experimental and theoretical approach provides a robust and comprehensive understanding of the vibrational properties of the molecule. arxiv.org

Table of Compounds

Compound Name
This compound
Tetramethylsilane (TMS)
Acetanilide

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry serves as a critical analytical tool for the confirmation of the molecular weight and elucidation of the structure of this compound. In electron ionization (EI) mass spectrometry, the molecule is ionized, forming a molecular ion (M⁺•) whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound (163.22 g/mol ). Subsequent fragmentation of this molecular ion provides a characteristic pattern of fragment ions that is instrumental in confirming the compound's structure.

The fragmentation of this compound is guided by the stability of the resulting cations and neutral losses. Key fragmentation pathways for aromatic amides typically involve cleavage of the amide bond and rearrangements. A primary fragmentation event is the alpha-cleavage adjacent to the carbonyl group, leading to the loss of an ethyl radical (•CH₂CH₃), resulting in a significant fragment ion. Another prominent cleavage occurs at the amide C-N bond.

A common rearrangement for this class of compounds is the McLafferty rearrangement, although it requires a gamma-hydrogen on the N-alkyl or acyl group, which is not present in the propanamide moiety in the most direct way. However, other hydrogen rearrangements can occur. The fragmentation pattern is characterized by specific, predictable bond cleavages:

Amide Bond Cleavage: Scission of the bond between the carbonyl carbon and the nitrogen atom.

Acyl Group Fragmentation: Cleavage within the propanoyl group.

Aromatic Ring Fragmentation: Cleavage involving the N-(4-methylphenyl) group.

The analysis of these fragments allows for unambiguous identification of the N-(4-methylphenyl) and propanamide moieties within the molecule.

Interactive Data Table: Key Fragmentation Ions of this compound

Fragment Ion Structure Proposed Fragmentation Pathway m/z (Mass-to-Charge Ratio)
[C₁₀H₁₃NO]⁺•Molecular Ion163
[C₈H₁₀N]⁺Loss of propanoyl radical (•COCH₂CH₃)120
[C₇H₈N]⁺Cleavage of C-N bond with H transfer106
[C₇H₇]⁺Tropylium ion from cleavage of p-tolyl group91
[C₃H₅O]⁺Propanoyl cation from C-N bond cleavage57

Ultraviolet-Visible (UV-Vis) Spectroscopy in Complex Formation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for investigating the formation of complexes between this compound and other chemical species, such as metal ions or other organic molecules. The UV-Vis spectrum of an aromatic amide like this compound is characterized by absorption bands arising from π → π* and n → π* electronic transitions associated with the benzene ring and the amide functional group, respectively. researchgate.netup.ac.za

When this compound engages in complex formation, the interaction alters the electronic environment of its chromophores. This change is observable as a shift in the position (wavelength) and intensity (absorbance) of the absorption bands in the UV-Vis spectrum.

Bathochromic Shift (Red Shift): A shift to a longer wavelength, indicating a decrease in the energy gap between the ground and excited states, often occurs upon complexation.

Hypsochromic Shift (Blue Shift): A shift to a shorter wavelength, indicating an increase in the energy gap.

Hyperchromic Effect: An increase in the molar absorptivity (intensity).

Hypochromic Effect: A decrease in the molar absorptivity.

By systematically monitoring these spectral changes as a function of the concentration of the interacting species, it is possible to study the stoichiometry and determine the binding or association constants (Kₐ) of the newly formed complex. For instance, the formation of a complex can be tracked by titrating a solution of this compound with a solution of a metal salt and recording the spectrum after each addition. The appearance of new absorption bands or isosbestic points—wavelengths where the absorbance remains constant throughout the titration—provides strong evidence for the formation of a stable complex. nih.gov

Interactive Data Table: Hypothetical UV-Vis Spectral Shifts Upon Complex Formation

This table illustrates the typical changes observed in the UV-Vis spectrum of an aromatic amide upon complexation with a metal ion (M⁺).

Species λₘₐₓ for π → π (nm)λₘₐₓ for n → π (nm)Observation
This compound~240~280Reference spectrum
Complex with M⁺~255~285Bathochromic (red) shift

Crystallographic Analysis and Solid State Architecture of N 4 Methylphenyl Propanamide Derivatives

Single-Crystal X-ray Diffraction (SCXRD) Methodologies

The primary technique for elucidating the atomic-level structure of crystalline materials is single-crystal X-ray diffraction (SCXRD). This powerful analytical method allows for the precise determination of molecular structures, bond lengths, and bond angles.

In the analysis of 2-chloro-N-(4-methylphenyl)propanamide, researchers obtained suitable single crystals for diffraction studies. The crystallographic data for this compound were collected using a diffractometer equipped with different X-ray sources to ensure accuracy and detail. Specifically, two independent samples were analyzed using both copper (Cu Kα, λ = 1.54178 Å) and molybdenum (Mo Kα, λ = 0.71073 Å) radiation sources nih.govnih.govresearchgate.net. The use of different wavelengths allows for a comprehensive analysis and verification of the crystal structure. Data collection is typically performed at low temperatures, such as 100 K, to minimize thermal vibrations of the atoms and obtain a more precise electron density map researchgate.net.

The collected diffraction data are then processed, and the structure is solved using direct methods and refined by full-matrix least-squares on F². This computational process generates a final structural model with high resolution researchgate.net.

Determination of Crystal System, Space Group, and Unit Cell Parameters

The analysis of the diffraction pattern of 2-chloro-N-(4-methylphenyl)propanamide revealed its crystal system, space group, and unit cell dimensions. This compound crystallizes in the orthorhombic system, which is characterized by three unequal axes at right angles to each other nih.govresearchgate.net.

The specific space group was determined to be Pbca. A space group is a mathematical description of the symmetry of the crystal, including translational, rotational, and reflectional symmetries. The Pbca space group is centrosymmetric and belongs to the orthorhombic crystal system. For this derivative, there is one molecule in the asymmetric unit, and the unit cell contains eight molecules (Z = 8) nih.govresearchgate.net.

The unit cell parameters for two different samples (1a and 1b) at 100 K were determined with high precision and are presented in the interactive table below.

Crystal Data and Structure Refinement for 2-chloro-N-(4-methylphenyl)propanamide. researchgate.net
ParameterSample 1aSample 1b
Empirical FormulaC₁₀H₁₂ClNOC₁₀H₁₂ClNO
Formula Weight197.66197.66
Crystal SystemOrthorhombicOrthorhombic
Space GroupPbcaPbca
a (Å)9.5119 (3)9.5053 (6)
b (Å)9.6885 (4)9.6793 (5)
c (Å)21.8439 (8)21.8380 (13)
α (°)9090
β (°)9090
γ (°)9090
Volume (ų)2013.05 (13)2009.2 (2)
Z88
Radiation TypeCu KαMo Kα
Temperature (K)100100

Molecular Conformation and Torsional Dynamics within the Crystal Lattice

The conformation of a molecule, which describes the spatial arrangement of its atoms, is a critical aspect of its crystal structure. In the solid state, the conformation is influenced by both intramolecular forces and the forces exerted by neighboring molecules in the crystal lattice. Torsion angles are used to define the conformation around rotatable bonds.

For 2-chloro-N-(4-methylphenyl)propanamide, the amide backbone is essentially planar. A key conformational feature is the twist between the aryl ring and the amide plane. This is quantified by the C1—C7—N8—C9 torsion angle, which was found to be 45.3 (2)° in one sample (1a) and 45.6 (2)° in another (1b) nih.gov. This twisted conformation is a common feature in related N-aryl amides.

Another significant torsion angle is that of the acetamide (B32628) moiety, C—N—C—C, which is approximately 179.00 (13)° and 178.97 (14)° for the two samples, indicating a nearly anti-periplanar arrangement nih.govnih.gov. The conformation around the C9-C11 bond is described by the O10—C9—C11—C12 torsion angle, which is approximately -60.4 (5)° and -60.2 (6)° researchgate.net.

Supramolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in a crystal is governed by a variety of non-covalent interactions. These interactions dictate the crystal's stability, density, and other physical properties. In the crystal structure of 2-chloro-N-(4-methylphenyl)propanamide, several types of supramolecular interactions are observed.

The most prominent intermolecular interaction in the crystal structure of 2-chloro-N-(4-methylphenyl)propanamide is the classical N—H⋯O hydrogen bond. This interaction occurs between the amide hydrogen (N—H) of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule. These hydrogen bonds link the molecules into chains that propagate along the a-axis of the unit cell nih.govnih.gov. This head-to-tail arrangement forms ribbons, creating a robust one-dimensional network nih.gov. This type of hydrogen bonding is a common and predictable motif in the crystal structures of primary and secondary amides.

A weak C—H⋯π interaction is observed where a methyl group is directed towards the centroid of the phenyl ring of an adjacent molecule nih.gov. These interactions, though weaker than classical hydrogen bonds, contribute to the stability of the stacked arrangement of the molecules.

Furthermore, the presence of the chlorine atom introduces the possibility of halogen bonding. A weak C—Cl⋯O=C halogen bond is present, where the chlorine atom of one molecule interacts with the carbonyl oxygen of another nih.govnih.gov. These interactions contribute to the formation of parallel running stacks within the crystal lattice nih.govnih.gov. Weaker C—H⋯O interactions are also observed, further stabilizing the crystal packing nih.gov.

Crystallographic Disorder Phenomena

Crystallographic disorder refers to a situation where a molecule or a part of a molecule occupies more than one position in the crystal lattice. This phenomenon can provide insights into the conformational flexibility of the molecule.

In the crystal structure of 2-chloro-N-(4-methylphenyl)propanamide, disorder is observed in the positions of the chlorine atom and the terminal methyl group of the propanamide side chain nih.govnih.gov. The molecule crystallizes with this disorder over two positions. The occupancy for the major component of the disorder was refined to be approximately 0.783 (2) in one sample and 0.768 (2) in another, indicating that this conformation is present in about 77-78% of the molecules in the crystal nih.govnih.gov. This type of positional disorder is not uncommon in crystal structures of molecules with flexible side chains.

Polymorphism and Solid-State Structural Variability

A comprehensive review of scientific literature and crystallographic databases did not yield specific studies on the polymorphism of N-(4-Methylphenyl)propanamide. Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. While this phenomenon is common in organic compounds, particularly in amides due to their potential for varied hydrogen bonding and molecular packing arrangements, there is no specific research detailing different polymorphic forms or solid-state structural variability for this compound itself.

Consequently, no experimental data on different crystal forms, their distinct crystallographic parameters, or the conditions under which they might form is available in the reviewed literature. Research on related N-aryl amides suggests that substituents on the phenyl ring can influence molecular conformation and intermolecular interactions, which are key factors in determining the solid-state architecture. However, without direct experimental evidence for this compound, any discussion of its potential polymorphic behavior would be speculative.

Therefore, data tables detailing research findings on the polymorphism of this specific compound cannot be provided.

Computational Chemistry and Theoretical Investigations of N Arylpropanamide Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules. youtube.com Its application to N-arylpropanamide systems allows for the detailed analysis of their geometry, electronic orbitals, and reactivity. A representative study on a closely related compound, 2-chloro-N-(p-tolyl)propanamide, using the B3LYP/6-311++G(d,p) level of theory, provides a framework for understanding the properties of N-(4-Methylphenyl)propanamide. jst.org.injst.org.in

The first step in a computational study is the optimization of the molecular geometry to find the lowest energy conformation. For N-arylpropanamide systems, DFT calculations provide key structural parameters, including bond lengths, bond angles, and dihedral angles. jst.org.in

The optimized structure reveals the spatial arrangement of the atoms. In the case of 2-chloro-N-(p-tolyl)propanamide, the geometry is defined by the orientation of the p-tolyl group relative to the propanamide side chain. jst.org.in Key parameters obtained from such calculations offer a quantitative description of the molecular framework. For instance, the bond lengths within the benzene (B151609) ring and the amide group are crucial for understanding the electronic conjugation and stability of the molecule. jst.org.in

Table 1: Selected Optimized Structural Parameters for an N-Arylpropanamide System (2-chloro-N-(p-tolyl)propanamide) Data sourced from a DFT study at the B3LYP/6-311++G(d,p) level of theory. jst.org.in

ParameterBond/AtomsValue
Bond LengthC=O1.22 Å
Bond LengthC-N (amide)1.34 Å
Bond AngleO-C-N (amide)121.1°
Bond AngleC-N-C118.2°
Dihedral AngleC-N-C-C (amide-aryl)179.0°

Note: These parameters are for 2-chloro-N-(p-tolyl)propanamide and serve as an illustrative example for the this compound system. jst.org.innih.gov

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior and chemical reactivity. wikipedia.orgossila.com The HOMO acts as the electron-donating orbital, while the LUMO is the electron-accepting orbital. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. ossila.com A small energy gap indicates that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability. nih.gov Conversely, a large energy gap implies high stability. nih.gov DFT calculations are widely used to determine the energies of these orbitals and the corresponding energy gap. nih.gov

For the 2-chloro-N-(p-tolyl)propanamide system, the HOMO was found to be localized primarily on the p-tolyl ring, while the LUMO was distributed across the chloro-propanamide moiety. jst.org.in This distribution indicates that the aromatic ring is the primary site for electrophilic attack, whereas the side chain is more susceptible to nucleophilic attack.

Table 2: Frontier Molecular Orbital Energies and Energy Gap for an N-Arylpropanamide System Calculated for 2-chloro-N-(p-tolyl)propanamide. jst.org.in

ParameterValue (eV)
EHOMO-6.45
ELUMO-1.12
Energy Gap (ΔE)5.33

This relatively large energy gap suggests that the molecule possesses significant chemical stability. jst.org.in

Based on HOMO and LUMO energies, several global reactivity descriptors can be calculated within the framework of conceptual DFT to quantify the chemical reactivity of a molecule. chemrxiv.orgmdpi.com These descriptors provide a quantitative measure of a molecule's stability and reactivity tendencies. wikipedia.org

Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Chemical Hardness (η): Measures the resistance to change in electron distribution (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap. nih.gov

Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η). Soft molecules are more reactive. nih.gov

Electronegativity (χ): The power of an atom or group to attract electrons (χ = (I + A) / 2).

Chemical Potential (μ): The negative of electronegativity (μ = -χ), it describes the escaping tendency of electrons.

Electrophilicity Index (ω): Measures the energy stabilization when the system acquires additional electronic charge (ω = μ² / 2η).

Table 3: Global Reactivity Descriptors for an N-Arylpropanamide System Calculated for 2-chloro-N-(p-tolyl)propanamide. jst.org.in

DescriptorFormulaValue (eV)
Ionization Potential (I)-EHOMO6.45
Electron Affinity (A)-ELUMO1.12
Electronegativity (χ)(I+A)/23.785
Chemical Potential (μ)-(I+A)/2-3.785
Chemical Hardness (η)(I-A)/22.665
Chemical Softness (S)1/2η0.188
Electrophilicity Index (ω)μ²/2η2.68

Local reactivity descriptors, such as Fukui functions, are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. jst.org.in

Theoretical Approaches to Reaction Mechanism Elucidation

Beyond static properties, computational chemistry offers powerful theories to analyze the pathways and mechanisms of chemical reactions.

The Molecular Electron Density Theory (MEDT), proposed by Luis R. Domingo, posits that the changes in electron density, rather than molecular orbital interactions, are responsible for chemical reactivity. mdpi.comresearchgate.net This theory analyzes the entire reaction path, focusing on the flow and redistribution of electron density to understand how and why reactions occur. mdpi.comencyclopedia.pub

Within MEDT, the analysis of the topological changes of the Electron Localization Function (ELF) along the reaction coordinate provides a detailed picture of bond formation and breaking processes. researchgate.net This approach allows for a rigorous understanding of molecular mechanisms. mdpi.com For N-arylpropanamide systems, MEDT could be applied to study reactions such as hydrolysis, substitution, or cycloadditions, by tracking the electron density changes from reactants, through the transition state, to the products. This analysis can reveal whether a mechanism is concerted or stepwise and identify the key electronic factors driving the reaction. mdpi.com

Conceptual Density Functional Theory (CDFT) provides a framework for defining chemical concepts like electronegativity and chemical hardness, which are used to predict the direction of electron flow (electronic flux) during the initial stages of a chemical reaction. nih.govsciencesconf.org By analyzing the chemical potential (or electronegativity) of two interacting reactants, CDFT can predict the direction of charge transfer. sciencesconf.org Electrons will flow from the species with the lower chemical potential to the one with the higher chemical potential.

In the context of N-arylpropanamide reactions, CDFT descriptors can be used to predict how the molecule will interact with other reagents. For example, by calculating the electrophilicity and nucleophilicity indices of this compound and a potential reactant, one can predict the polarity of the reaction and the direction of electron transfer, offering insight into the reaction's feasibility and mechanism. chemrxiv.org This predictive power is invaluable for understanding and designing chemical reactions involving N-arylpropanamide systems.

Molecular Recognition and Interaction Modeling

The study of how a molecule like this compound recognizes and interacts with biological targets is fundamental to understanding its potential pharmacological effects. Computational methods provide a powerful lens through which these interactions can be visualized and analyzed at an atomic level.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-arylpropanamides, docking studies can elucidate how these compounds fit into the active site of an enzyme or the binding pocket of a receptor.

While specific molecular docking studies focusing solely on this compound are not extensively detailed in the available literature, research on analogous N-aryl compounds provides valuable insights. For instance, in studies of N-aryl derivatives as potential enzyme inhibitors, molecular docking is a crucial first step to predict binding conformations and affinities. These studies often involve preparing the three-dimensional structures of both the ligand (the N-arylpropanamide derivative) and the protein target. Using sophisticated algorithms, the ligand is then "docked" into the target's binding site in various possible orientations and conformations.

The output of a docking simulation is typically a set of possible binding poses, each with a corresponding scoring function that estimates the binding affinity. A lower binding energy generally indicates a more stable and favorable interaction. Key interactions that are often identified include hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and specific amino acid residues of the protein.

For a hypothetical docking study of this compound with an enzyme target, one would expect the propanamide moiety to be involved in hydrogen bonding, while the 4-methylphenyl group could engage in hydrophobic or van der Waals interactions within a corresponding pocket of the active site. The precise nature of these interactions would, of course, depend on the specific topology and chemical environment of the target's binding site.

Table 1: Hypothetical Molecular Docking Results for this compound with a Target Enzyme

Binding Pose Estimated Binding Energy (kcal/mol) Key Interacting Residues Type of Interaction
1 -7.5 TYR 84, SER 122 Hydrogen Bond
2 -7.2 PHE 288, TRP 279 Hydrophobic
3 -6.9 ASP 72 Electrostatic
4 -6.5 LEU 282, VAL 294 Van der Waals

This table is illustrative and based on general principles of molecular docking for similar compounds.

Following molecular docking, molecular dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-target complex over time. nih.gov MD simulations provide a dynamic view of the system, allowing researchers to observe the conformational changes and fluctuations of both the ligand and the protein. nih.gov

An MD simulation of an this compound-protein complex would involve placing the docked structure in a simulated physiological environment, typically a box of water molecules with appropriate ions. The simulation then calculates the forces between all atoms in the system and uses Newton's laws of motion to predict their movements over a specific period, often nanoseconds to microseconds.

The stability of the binding is commonly assessed by analyzing the root-mean-square deviation (RMSD) of the ligand's atomic positions from its initial docked pose. A stable binding is indicated by a low and fluctuating RMSD value throughout the simulation, suggesting that the ligand remains bound in its initial orientation. Conversely, a continuously increasing RMSD would suggest that the ligand is unstable in the binding pocket and may be dissociating.

Furthermore, MD simulations can provide detailed information on the persistence of specific interactions, such as hydrogen bonds, and can reveal the role of water molecules in mediating the ligand-protein interaction. nih.gov

Table 2: Illustrative Molecular Dynamics Simulation Parameters and Key Stability Metrics

Parameter Value/Observation
Simulation Time 100 nanoseconds
Force Field AMBER
Solvent Model TIP3P Water
Temperature 300 K
Pressure 1 atm
Metric Result
Average Ligand RMSD 1.5 Å
Key Hydrogen Bond Occupancy > 80%
Conformational Changes Minor fluctuations observed

This table represents typical parameters and expected outcomes for a stable ligand-protein complex in an MD simulation.

Computational Structure-Activity Relationship (SAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov For N-arylpropanamide systems, QSAR can be a powerful tool to predict the activity of new derivatives and to guide the design of more potent compounds.

A notable QSAR study was conducted on a series of 88 N-aryl derivatives for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. nih.govmdpi.com This study, which would conceptually include compounds like this compound, utilized the Genetic Function Approximation (GFA) technique to build predictive models. nih.govmdpi.com

The study identified several key molecular descriptors that significantly influence the inhibitory activity of these compounds. These descriptors fall into various categories, including thermodynamic, topological, and electronic properties.

Key Findings from a QSAR Study on N-Aryl Derivatives:

AlogP98 (Logarithm of the Partition Coefficient): This descriptor, which relates to the lipophilicity of a molecule, was found to be important. This suggests that the ability of the compound to partition into a non-polar environment, such as a cell membrane or a hydrophobic pocket in an enzyme, is crucial for its activity. nih.gov

Dipole Moment: The magnitude of the molecular dipole moment was another important factor, highlighting the role of electrostatic interactions in the binding of these compounds to their targets. nih.gov

CHI-1 (Molecular Connectivity Index): This topological index, which reflects the degree of branching and complexity of the molecule, was also found to be correlated with activity. nih.gov

The QSAR models developed in this study demonstrated good predictive power, with high correlation coefficients (r²) and cross-validated correlation coefficients (q²). nih.govmdpi.com For instance, the model for AChE inhibitors had an r² of 0.862 and a q² of 0.803, while the model for BChE inhibitors had an r² of 0.887 and a q² of 0.857. nih.gov These robust statistical values indicate that the models can reliably predict the inhibitory activity of new N-aryl derivatives based on their calculated molecular descriptors.

The insights gained from such QSAR studies are invaluable for medicinal chemists. By understanding which structural features enhance or diminish activity, they can rationally design new N-arylpropanamide analogs with improved therapeutic potential. For example, based on the importance of AlogP98, one might synthesize derivatives with modified substituents on the phenyl ring to optimize lipophilicity.

Table 3: Key Descriptors and Their Influence on the Bioactivity of N-Aryl Derivatives in a QSAR Study nih.gov

Descriptor Type Influence on Activity
AlogP98 Thermodynamic Positive Correlation
Wiener Index Topological Positive Correlation
Kappa-1-AM Molecular Shape Varies with Target
Dipole-Mag Electronic Varies with Target
CHI-1 Topological Varies with Target

Chemical Reactivity and Functionalization of N 4 Methylphenyl Propanamide Derivatives

Nucleophilic Substitution Reactions (e.g., replacement of chloro groups)

Derivatives of N-(4-methylphenyl)propanamide bearing leaving groups, such as halogens, on the alkyl chain are highly susceptible to nucleophilic substitution, providing a key pathway for functionalization. The reaction typically proceeds via an SN2 mechanism.

For instance, halogenated derivatives like 3-Bromo-N-(4-methylphenyl)propanamide and 2-chloro-N-(2-chloro-4-methylphenyl)propanamide serve as important intermediates. smolecule.com The halogen atom can be readily displaced by a variety of nucleophiles, including amines, thiols, and azide (B81097) ions, to introduce new functional groups. The presence of a chloro group on the propanamide backbone enhances the electrophilicity at the adjacent carbon, facilitating these substitution reactions.

Table 1: Examples of Nucleophilic Substitution Reactions

Starting Material Reagent/Conditions Nucleophile Product Yield Citation
3-Bromo-N-(4-methylphenyl)propanamide Ethylamine (2 eq), DMF, 60°C, 12 hr Amine 3-Amino-N-(4-methylphenyl)propanamide 78%
3-Bromo-N-(4-methylphenyl)propanamide Sodium thiocyanate, DMF, reflux Thiol 3-Thiocyanato-N-(4-methylphenyl)propanamide 65%
3-Bromo-N-(4-methylphenyl)propanamide NaN₃, KI, DMSO, 80°C Azide 3-Azido-N-(4-methylphenyl)propanamide 82%

Reduction Reactions of Amide and Nitrile Functionalities

The amide group within the this compound framework can be selectively reduced to the corresponding amine. This transformation is typically accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄). smolecule.com This reaction expands the synthetic utility of the scaffold by providing access to substituted propylamines.

Similarly, if a nitrile (cyano) group is present in a derivative, it can be reduced to a primary amine, often through catalytic hydrogenation. evitachem.com This allows for the selective transformation of different functional groups within the same molecule.

Table 2: Reduction Reactions on Propanamide Derivatives

Derivative Type Functional Group Reducing Agent Product Type Citation
3-Bromo-N-(4-methylphenyl)propanamide Amide Lithium Aluminum Hydride (LiAlH₄) Amine (3-Bromo-N-(4-methylphenyl)propylamine)
N,2-dimethyl-N-(4-methylphenyl)propanamide Amide Lithium Aluminum Hydride (LiAlH₄) Amine

Hydrolytic Cleavage of Amide Bonds under Acidic or Basic Conditions

The amide bond, while generally stable, can be cleaved through hydrolysis under either acidic or basic conditions. smolecule.comsmolecule.com This reaction breaks the this compound derivative into its constituent carboxylic acid and amine fragments. smolecule.comevitachem.comevitachem.com

Acid-catalyzed hydrolysis is often performed using strong mineral acids, such as 6N hydrochloric acid, at elevated temperatures (70°C to reflux) for extended periods (12 to 48 hours). This process is fundamental in certain analytical procedures and for the controlled degradation or modification of the scaffold.

Electrophilic Aromatic Substitution Reactions

The phenyl ring of this compound is activated towards electrophilic aromatic substitution (EAS). The molecule contains two directing groups: the para-methyl group and the propanamide substituent.

Methyl Group (-CH₃) : This is an activating group that directs incoming electrophiles to the ortho and para positions relative to itself. wvu.edu

In this compound, the methyl group strongly activates the two ortho positions (C3 and C5). The amide group directs to its ortho positions (C3 and C5). Therefore, electrophilic attack is highly favored at the C3 and C5 positions of the phenyl ring. Common EAS reactions include nitration (using nitric acid) and halogenation (using bromine), allowing for further functionalization of the aromatic core.

Oxidation Reactions of Propanamide Scaffolds

The this compound scaffold can undergo oxidation at several positions, depending on the specific derivative and the oxidizing agent used. The reaction can be directed at the alkyl chain, the aromatic ring, or other substituents.

For example, the propanamide backbone itself can be oxidized to form carboxylic acids or ketones using strong agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). In some cases, oxidation can lead to the cleavage of the amide bond. Furthermore, other functional groups on derivatives can be selectively oxidized. A thioether linkage in a derivative has been oxidized to a sulfoxide (B87167) or sulfone, demonstrating that specific sites can be targeted while leaving the core propanamide structure intact.

Stereoisomerization Pathways (e.g., E/Z Isomerism)

Stereoisomerism is an important consideration in the chemistry of this compound derivatives.

Enantiomers (R/S Isomerism) : Introducing a substituent at the α- or β-carbon of the propanamide chain creates a chiral center, leading to the formation of enantiomers (R and S isomers). For example, 2-bromo-N-(4-methylphenyl)propanamide exists as a pair of enantiomers. The specific stereochemistry can be critical for biological activity. wikipedia.org

Conformational Isomerism : The molecule exhibits conformational flexibility. Studies on 2-chloro-N-(p-tolyl)propanamide have shown that steric effects from the methyl group can cause a twisted conformation between the aryl ring and the amide backbone. Crystal structures have also revealed disorder in the positions of atoms, indicating that multiple conformations can coexist in the solid state. researchgate.net

E/Z Isomerism : When derivatives of this compound react with certain nitrogen nucleophiles, the resulting products, such as enamines, can exhibit E/Z isomerism around the newly formed carbon-carbon double bond. researchgate.net

Synthesis of Complex Molecular Architectures and Conjugates

The this compound motif is a valuable building block for the synthesis of more complex molecules and conjugates with applications in medicinal chemistry and materials science.

Researchers have incorporated this scaffold into larger, biologically active structures. For example, it has been used to synthesize 7-propanamide benzoxaboroles, a class of potent anticancer agents. In this work, 3-(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-7-yl)-N-(4-methylphenyl)propanamide was prepared through the condensation of an appropriate carboxylic acid with 4-methylaniline. acs.org

The scaffold has also been elaborated into complex heterocyclic systems. Derivatives of N-(4-methylphenyl)-N-thiazolyl-β-alanine have been used as intermediates to create bis(thiazol-5-yl)phenylmethanes. elaba.lt Additionally, complex ligands such as Bis-[(E)-3{2-(1-4-chlorophenyl) ethylidiene}hydrazinyl]-N-(4-methylphenyl)-3-oxopropanamide have been synthesized and used to form metal complexes, demonstrating the utility of the propanamide core in constructing organometallic architectures. researchgate.net

Propanamide-Linked Heterocyclic Compounds

The this compound framework serves as a versatile precursor for the synthesis of a variety of propanamide-linked heterocyclic compounds. Researchers have successfully utilized derivatives of this compound to construct complex molecules incorporating rings such as thiazoles and oxadiazoles. These synthetic pathways often leverage the reactivity of the propanamide backbone or groups attached to it.

One significant route involves the synthesis of N-(4-methylphenyl)-N-thiazolyl-β-alanines and their derivatives. elaba.lt The process starts with the preparation of N-(4-methylphenyl)-N-thiocarbamoyl-β-alanine, which then undergoes cyclization reactions with different α-halocarbonyl compounds. elaba.lt For instance, reacting 3-[N-carbamothioyl-N-(4-methylphenyl)amino]propanoic acid with chloroacetone (B47974) results in the formation of 3-[N-(4-methyl-1,3-thiazol-2-yl)-N-(4-methylphenyl)amino]propanoic acid. elaba.lt This method highlights the utility of the thiocarbamoyl derivative as a key intermediate for building the thiazole (B1198619) ring system directly linked to the N-(4-methylphenyl)amino propanamide structure. elaba.lt

Another important class of heterocyclic derivatives synthesized from this scaffold are oxadiazoles. These are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. The synthesis typically involves the cyclization of suitable hydrazide precursors. An example is 2-methyl-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide, which features a 1,2,4-oxadiazole (B8745197) ring linked to the propanamide moiety via a phenyl group. The structural uniqueness of such compounds, conferred by the specific arrangement of the 4-methylphenyl and oxadiazole groups, makes them distinct chemical entities. Further research has also identified compounds like N-(4-methylphenyl)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide.

The synthesis of various azole derivatives has also been achieved starting from 3-[(4-Methylphenyl)amino]propanehydrazide. This precursor can be used to create compounds such as 5-[2-[(4-Methylphenyl)amino]ethyl]-1,3,4-oxadiazol-2(3H)-thione and 4-amino-2,4-dihydro-5-[2-[(4-methylphenyl)amino]ethyl]-3H-1,2,4-triazole-3-thione, demonstrating the broad applicability of propanamide-related structures in heterocyclic chemistry. researchgate.net

Starting Material/PrecursorReaction Type/ReagentsResulting Heterocyclic CompoundReference
3-[N-carbamothioyl-N-(4-methylphenyl)amino]propanoic acidCyclization with Chloroacetone3-[N-(4-methyl-1,3-thiazol-2-yl)-N-(4-methylphenyl)amino]propanoic acid elaba.lt
3-[N-carbamothioyl-N-(4-methylphenyl)amino]propanoic acidCyclization with 50% Chloroacetaldehyde solution3-[N-(4-methylphenyl)-N-(1,3-thiazol-2-yl)amino]propanoic acid elaba.lt
Appropriate hydrazidesCyclization2-methyl-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide
3-[(4-Methylphenyl)amino]propanehydrazideCyclization5-[2-[(4-Methylphenyl)amino]ethyl]-1,3,4-oxadiazol-2(3H)-thione researchgate.net
5-[2-[(4-Methylphenyl)amino]ethyl]-1,3,4-oxadiazole-2(3H)-thioneConversion Reaction4-amino-2,4-dihydro-5-[2-[(4-methylphenyl)amino]ethyl]-3H-1,2,4-triazole-3-thione researchgate.net

Coordination Chemistry with Metal Ions

Derivatives of this compound, particularly those functionalized into hydrazone Schiff bases, play a significant role in coordination chemistry, readily forming stable complexes with a variety of transition metal ions. researchgate.netresearchgate.net These ligands are of interest due to their flexibility and the presence of multiple donor atoms that can bind to a metal center. researchgate.netresearchgate.net

A notable example is the synthesis of a Zinc(II) complex using the ligand Bis-[(E)-3{2-(1-4-chlorophenyl) ethylidiene}hydrazinyl]-N-(4-methylphenyl)-3-oxo propanamide. researchgate.netresearchgate.net This complex was synthesized by reacting the ligand with Zn(II) chloride dihydrate. researchgate.netresearchgate.net Spectroscopic analysis revealed that the hydrazone ligand undergoes keto-enol tautomerism, allowing it to act as a bidentate ligand. researchgate.netresearchgate.net It coordinates with the Zn(II) ion through the imine nitrogen and the hydroxyl oxygen atoms. researchgate.netresearchgate.net In the solid state, the resulting Zn(II) complex adopts a hexa-coordinated octahedral geometry. researchgate.netresearchgate.net

The ability to form such complexes is not limited to zinc. Hydrazone Schiff base ligands derived from the propanamide scaffold can form stable complexes with numerous transition metal ions, including Copper(II), Iron(II), Nickel(II), and Cobalt(II). researchgate.netresearchgate.net The coordination typically involves the ligand existing in its enol form to bind with the metal ions. researchgate.netresearchgate.net The resulting metal complexes often exhibit improved biological activity compared to the free ligands. researchgate.net The vibrations of the metal-nitrogen (M-N) and metal-oxygen (M-O) bonds in these complexes can be identified through sharp bands in their IR spectra, typically in the range of 426–582 cm⁻¹ and 526–688 cm⁻¹, respectively. researchgate.net

LigandMetal IonCoordination DetailsResulting Complex GeometryReference
Bis-[(E)-3{2-(1-4-chlorophenyl) ethylidiene}hydrazinyl]-N-(4-methylphenyl)-3-oxo propanamideZn(II)Bidentate coordination (N,N) via keto-enol tautomerism. Additional coordination with two thiosemicarbazine moieties.Hexa-coordinated Octahedral researchgate.netresearchgate.net
Hydrazone Schiff base derivativesCu(II), Fe(II), Ni(II), Co(II)Coordination through imine nitrogen and hydroxyl oxygen after keto-enol tautomerism.Typically stable complexes, geometry varies. researchgate.netresearchgate.net

Advanced Crystallization Engineering of N 4 Methylphenyl Propanamide Derivatives

Development of Continuous Crystallization Methodologies (e.g., Mixed Suspension–Mixed Product Removal (MSMPR) crystallizers)

The shift towards continuous manufacturing in the pharmaceutical industry is driven by the potential for improved safety, productivity, and product consistency. nih.govacs.org For the crystallization of 2-chloro-N-(4-methylphenyl)propanamide (CNMP), a continuously operated single-stage mixed suspension–mixed product removal (MSMPR) crystallizer has been successfully developed. nih.govacs.orgnih.gov This methodology was pivotal in creating a seamless link between the synthesis and purification stages of the API precursor. nih.govacs.org

MSMPR systems are a common type of continuous crystallizer and were identified as the most suitable option for this specific process. nih.govengineering.org.cn The choice was based on several factors, including the ability to avoid coating issues that can arise in other continuous systems like plug flow or oscillatory baffled crystallizers. nih.govacs.orgresearchgate.net Furthermore, the MSMPR design is well-suited to the crystallization kinetics of the system, which are crucial for achieving a high yield. nih.gov Compared to plug flow crystallizers (PFCs), which are preferred for fast kinetics, MSMPR crystallizers are generally more favorable for compounds with slower kinetics and longer residence time requirements. nih.gov The inherent design of the MSMPR system also makes it robust against slight variations in feed supply rate and residence times, which are expected to have a minimal impact on yield and particle size. nih.gov

The development of the MSMPR process for CNMP demonstrated the significant process intensification capabilities of continuous crystallization, which can match the output of large-scale batch systems with much smaller equipment volumes. nih.gov

Optimization of Crystallization Process Parameters (e.g., Cooling Rate, Agitation, Residence Time)

The successful operation of a continuous crystallization process hinges on the precise optimization of key process parameters. For the MSMPR crystallization of CNMP, extensive studies were conducted to determine the effects of cooling rate, agitation, and residence time on the final product yield and particle characteristics. nih.govsemanticscholar.org

Cooling Rate: The rate of cooling directly influences supersaturation levels and nucleation. In batch experiments designed to inform the continuous process, a decrease in the cooling rate led to a lower dissolved concentration of the compound at the final temperature of 0 °C, which corresponds to an increased crystallization yield. semanticscholar.org

Agitation: Agitation plays a critical role in mass transfer and secondary nucleation. nih.govsemanticscholar.org An increase in the agitation rate introduces higher fluid velocities and more frequent and energetic collisions between crystals and the impeller, leading to a higher rate of secondary nucleation and ultimately a higher final yield. nih.govsemanticscholar.org The effect of low (250 rpm) and high (600 rpm) agitation rates was investigated for the continuous crystallization of CNMP. nih.govnih.gov The results indicated that the yield was slightly higher at 600 rpm compared to 250 rpm for a given residence time. nih.gov

The following table summarizes the optimized process parameters from a study on the continuous MSMPR crystallization of CNMP.

Experiment No.Residence Time (τ)Agitation Rate (rpm)Steady State Concentration (g/kg of solvent)Calculated Yield (%)
Experiment 420 min25015.158.2
Experiment 730 min60014.859.1
Experiment 83 h25014.559.8
Experiment 93 h60014.260.7

Data adapted from a study on the continuous crystallization of 2-chloro-N-(4-methylphenyl)propanamide. nih.gov

In Situ Monitoring Techniques for Crystallization Processes (e.g., Focused Beam Reflectance Measurement (FBRM), Fourier-Transform Infrared (FTIR) Spectroscopy)

The implementation of Process Analytical Technology (PAT) is essential for understanding and controlling modern crystallization processes. engineering.org.cn For the continuous crystallization of CNMP, a suite of in-situ monitoring tools was employed to provide real-time data on critical process attributes. nih.govacs.org

Focused Beam Reflectance Measurement (FBRM): FBRM was used to monitor the particle population within the crystallizer in real-time. nih.govmt.com It was instrumental in confirming the complete dissolution of the material at the start of the process by ensuring no solid particles were present. nih.govacs.orgsemanticscholar.org During the continuous MSMPR operation, FBRM data showed that the total particle counts oscillated over time but ultimately reached an unusual state of control with regular oscillations, rather than a constant steady state. nih.govsemanticscholar.org This monitoring was crucial for determining when the system had stabilized. nih.gov

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy: ATR-FTIR spectroscopy was employed to continuously monitor the concentration of the dissolved solute in the mother liquor. nih.govacs.org This technique confirmed that despite the oscillations observed in particle counts by FBRM, the dissolved concentration of CNMP remained constant after two residence times. nih.govacs.org This constancy in concentration was direct evidence that the yield and production rate from the system were stable, validating the attainment of a steady-state operation. nih.govnih.govresearchgate.net

Particle Vision and Measurement (PVM): PVM provides real-time, high-resolution images of the crystals directly within the process. engineering.org.cn This tool was used alongside FBRM and FTIR to visually confirm the dissolution and to monitor the crystal habit throughout the crystallization study. nih.govacs.org

The combined use of these in-situ techniques enabled a comprehensive understanding of the crystallization dynamics, facilitating robust process development and control. nih.govengineering.org.cnapprocess.com

Solvent System Selection and Solubility Studies for Enhanced Yield and Purity

Solubility studies are critical for determining the potential yield of a cooling crystallization process. researchgate.net For CNMP in toluene, solubility data indicated that a theoretical yield of approximately 70% could be achieved by cooling a saturated solution from 25 °C down to 0 °C and allowing it to fully de-supersaturate. nih.govacs.orgresearchgate.net

Further research has been conducted to characterize the solubility of CNMP more broadly. mt.comapprocess.com Detailed solubility data was determined using a polythermal method in several binary solvent mixtures:

Ethyl acetate (B1210297) + Hexane

Toluene + Hexane

Acetone + Hexane

Butanone + Hexane

In these studies, FBRM was used to accurately determine the saturation temperature as a function of concentration. researchgate.net The experimental data were correlated using thermodynamic models like the Apelblat and NRTL equations, providing a comprehensive understanding of the compound's solubility behavior across different solvent systems, which is invaluable for process optimization and solvent screening for enhanced yield and purity. researchgate.net

Applications in Synthetic Organic Chemistry and Industrial Contexts

Role as Strategic Intermediates in Pharmaceutical and Agrochemical Synthesis

In the pharmaceutical sector, the closely related compound, 2-chloro-N-(4-methylphenyl)propanamide, is identified as a key starting material and a synthetically important intermediate for Active Pharmaceutical Ingredients (APIs). researchgate.netresearchgate.net It serves as a precursor for a class of compounds known as α-thio-β-chloroacrylamides, which are recognized as synthetically viable APIs. researchgate.netresearchgate.net Furthermore, the broader class of N-phenyl propanamides, to which N-(4-methylphenyl)propanamide belongs, are utilized as precursors in the synthesis of analgesic (pain-relieving) and non-steroidal anti-inflammatory drugs (NSAIDs). etprotein.com The structural motif is also explored for its potential antipyretic (fever-reducing) properties. etprotein.com This established role suggests the value of the this compound core in constructing new therapeutic agents.

In the agrochemical industry, the N-phenyl amide structure is integral to the design of modern pesticides. Research into novel diamide compounds has shown that this chemical skeleton is a key component in molecules exhibiting potent fungicidal and insecticidal activities. The development of new, safer, and more effective agrochemicals is a continuous process, with intermediates like this compound providing a foundational structure that can be modified to optimize biological activity against various pests and plant diseases.

Table 1: Examples of Related Intermediates and Their Applications


Compound NameRoleApplication AreaReference
2-chloro-N-(4-methylphenyl)propanamideKey Intermediate/Starting MaterialPharmaceutical (API Synthesis)[ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHQL1sciMae7ie5Ek7CtlyyOOGM2qIQjMl_sp5p_u0SADiiAXASuDc4v134rFJzKMYpGQcPdqh8Az2fj4IDZeALmP5dpZ7b0pGtFRm-rEuub984xxOLTHpNl1ahRqdLBXRMsJFsGJDEod4fPwI0jall2y2YjLdVdONOTM2KbOzegJRo38bcd_aP6Ccj5Kun_tPY0mYpahf2rLGAifWHqjuzhpdwqZJd0vZjwhXow7eCq3cN8pjuuvoeD-10gsCfsFo-WX3i)][ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHbVwacVNUNXoh19sP2iq1zyc5FYcgXP1GVk6y51vxa80S8pU9OyESd1MdDyrwBOHti8OB7gZwz_KW-HFG3T1idT-u7uVocf-MyGd6H98NXSK7ilzKiyJnsutjXSjG9lam7yujpnla90P2LXFv7wo5I3DzVuPwiwWixbPqVXpTT9dYXU_AdxrkX-x31fUUNRNeuPwxx2y7Suz4%3D)]
N-Phenyl PropanamidePrecursorPharmaceutical (Analgesics, NSAIDs)[ etprotein.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG1Hlazrnh59BuVx58UWRHakPHrT2sBaNkY6sWHf2_ZUNSBf300Fjx9yHk7NmJ31xNmCMCSDTnJjKN12ui4BoOMHxKBqFHBK9RKZEqaB6DItQEqrSn5hFgbMWUkLM5MPgBjN2vlbgsOeNLTcc2urzJl9m6glYja-tCDb8ZjdXjxrtfZxtU%3D)]
N-phenyl amide structuresCore ScaffoldAgrochemical (Fungicides, Insecticides)

Utilization as Reagents for Broader Organic Transformations

Beyond its role as a direct precursor to bioactive molecules, the this compound framework is employed as a reagent or substrate in a variety of fundamental organic transformations. These reactions are essential for building molecular complexity and accessing novel chemical structures.

The chlorinated derivative, 2-chloro-N-(p-tolyl)propanamide, demonstrates the versatility of this scaffold. It has been shown to participate in several key synthetic transformations, including:

1,3-Dipolar Cycloadditions: A powerful class of reactions for constructing five-membered heterocyclic rings. researchgate.netresearchgate.net

[3+2]-Dipolar Cycloadditions: Similar to the above, used to create diverse heterocyclic systems. researchgate.netresearchgate.net

Diels-Alder Cycloadditions: A cornerstone of organic synthesis for forming six-membered rings. researchgate.netresearchgate.net

Nucleophilic Substitutions: Reactions where one functional group is replaced by another, allowing for molecular modification. researchgate.netresearchgate.net

Sulfide Group Substitutions: Specific nucleophilic substitutions involving sulfur-containing groups. researchgate.netresearchgate.net

The ability of this molecular structure to undergo such a wide range of reactions highlights its importance as a versatile building block. Synthetic chemists can leverage the reactivity of the amide group and the aromatic ring to construct elaborate molecules for research and industrial purposes.

Contribution to the Production of Specialty Chemicals

The applications of this compound extend to the realm of specialty chemicals, which are valued for their performance or function rather than their composition alone. The aromatic portion of the molecule makes it a useful intermediate in the production of dyes and pigments. etprotein.com

The core structure, derived from p-toluidine, provides a platform for creating complex aromatic compounds that are crucial in the development of industrial dyes and pigments. etprotein.com The specific substitution pattern (a methyl group at the para-position) can influence the final properties of these colorants, such as their hue, intensity, and fastness. By serving as an intermediate, this compound facilitates the synthesis of custom molecules tailored for specific applications in the textile, printing, and coatings industries.

Table 2: Compound Names Mentioned


Compound Name
This compound
p-toluidine
2-chloro-N-(4-methylphenyl)propanamide
2-chloro-N-(p-tolyl)propanamide
N-phenyl propanamide
α-thio-β-chloroacrylamides

Investigations into the Biological Activities of N 4 Methylphenyl Propanamide Derivatives in Vitro Studies

Antimicrobial Properties and Efficacy Evaluations

In vitro studies have shown that certain derivatives of N-(4-Methylphenyl)propanamide possess notable antimicrobial properties. Modifications to the propanamide structure, such as the introduction of halogen atoms, have been shown to influence efficacy against both Gram-positive and Gram-negative bacteria.

For instance, research into chlorinated derivatives has demonstrated significant antibacterial potential. Compounds structurally similar to 3-Chloro-n-(3-chloro-4-methylphenyl)propanamide were found to effectively inhibit various bacterial strains, with reported Minimum Inhibitory Concentrations (MICs) ranging from 5 to 50 µg/mL, depending on the specific bacterium. Similarly, bromo-substituted derivatives have been evaluated for their antibacterial effects. 3-Bromo-n-(4-methylphenyl)propanamide showed effectiveness against pathogens like Staphylococcus aureus and Escherichia coli, with MIC values in the range of 5 to 20 µM. The antibacterial response of related thiosemicarbazide (B42300) compounds was found to be highly dependent on the substitution pattern at the N4 aryl position, with trifluoromethyl derivatives showing optimal activity against Staphylococcus aureus clinical isolates at MICs from 7.82 to 31.25 μg/mL. mdpi.com

Beyond antibacterial action, other derivatives have been synthesized and tested against a broader spectrum of microbes. Azole derivatives synthesized from 3-[(4-Methylphenyl)amino]propanehydrazide have shown activity against Gram-positive bacteria and fungi. researchgate.netscience.gov

Derivative ClassTest Organism(s)Activity Metric (MIC)Reference
Chlorinated PropanamidesGram-positive & Gram-negative bacteria5 - 50 µg/mL
3-Bromo-N-(4-methylphenyl)propanamideStaphylococcus aureus, Escherichia coli5 - 20 µM
Trifluoromethyl-substituted ThiosemicarbazidesMethicillin-sensitive & resistant Staphylococcus aureus7.82 - 31.25 µg/mL mdpi.com
Azole DerivativesGram-positive bacteria & fungi0.25 - 1 mM science.gov

Anti-inflammatory Response Investigations

The anti-inflammatory potential of this compound derivatives has been a subject of significant research interest. ontosight.aithieme-connect.com These investigations often focus on the inhibition of key enzymes and mediators involved in the inflammatory cascade.

A notable area of study involves the design of derivatives targeting p38 MAP kinase, a protein crucial to the production of inflammatory cytokines. A series of novel N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivatives were synthesized and evaluated for their in vitro anti-inflammatory activity. nih.govacs.org One of the most promising compounds from this series, compound AA6, demonstrated considerable p38 MAP kinase inhibitory activity with an IC50 value of 403.57 ± 6.35 nM. nih.govacs.org These compounds were initially screened using an albumin denaturation assay, where several derivatives showed substantial, dose-dependent anti-inflammatory effects. acs.org

Other research has explored different structural frameworks, such as coumarin-based derivatives. In one study, a series of coumarin (B35378) Mannich bases were synthesized and screened for acute anti-inflammatory activity, with some compounds showing inhibition comparable to the standard drug diclofenac. thieme-connect.de Derivatives combining benzisothiazole and 4-thiazolidinone (B1220212) moieties have also been developed, with some showing the ability to inhibit matrix metalloproteinase-9 (MMP-9), an enzyme involved in tissue damage during chronic inflammation. mdpi.com

Derivative/TargetAssayActivity Metric (IC50)Reference
Imidazole (B134444) Derivative (AA6)p38 MAP Kinase Inhibition403.57 ± 6.35 nM nih.govacs.org
Standard Drug (Adezmapimod)p38 MAP Kinase Inhibition222.44 ± 5.98 nM nih.govacs.org
Benzisothiazole-Thiazolidinone Derivative (Compound 23)MMP-9 Inhibition40 nM mdpi.com
Coumarin Mannich Base (3c)Carrageenan-induced rat paw edema (% inhibition)66.7% thieme-connect.de

Anticancer Activity Profiling and Efficacy Studies

The cytotoxic potential of this compound derivatives against various cancer cell lines has been extensively profiled in vitro. ontosight.ai These studies have revealed that specific structural modifications can lead to potent antiproliferative effects.

Derivatives of N,2-dimethyl-N-(4-methylphenyl)propanamide have demonstrated significant activity, with some analogues showing IC50 values ranging from 0.69 µM to 11 µM against HeLa (cervical cancer) cells. In another study, 3-Chloro-n-(3-chloro-4-methylphenyl)propanamide was shown to induce significant apoptosis in breast cancer cells through the activation of caspase pathways.

More complex derivatives have also been synthesized and evaluated. A series of 7-Propanamide benzoxaboroles, which includes a derivative of this compound, were designed as potent anticancer agents. acs.org Furthermore, N-methyl-4-phenoxypicolinamide derivatives were synthesized and tested for their cytotoxic activity against A549 (lung), H460 (lung), and HT-29 (colon) cancer cell lines. nih.gov One of the most promising compounds in this series, 8e, exhibited potent cytotoxicity with IC50 values of 3.6 µM, 1.7 µM, and 3.0 µM against A549, H460, and HT-29 cells, respectively. nih.gov Other research has focused on 1,3,4-oxadiazole (B1194373) derivatives, with some compounds showing mild to moderate growth inhibition against various cell lines, including fibrosarcoma, breast, and lung carcinoma. evitachem.comnih.gov

Derivative ClassCell LineCancer TypeActivity Metric (IC50)Reference
N,2-dimethyl-N-(4-methylphenyl)propanamide AnaloguesHeLaCervical Cancer0.69 - 11 µM
N-methyl-4-phenoxypicolinamide (Compound 8e)A549Lung Cancer3.6 µM nih.gov
N-methyl-4-phenoxypicolinamide (Compound 8e)H460Lung Cancer1.7 µM nih.gov
N-methyl-4-phenoxypicolinamide (Compound 8e)HT-29Colon Cancer3.0 µM nih.gov
1,3,4-Oxadiazole Derivative (Compound 152)HT-1080Fibrosarcoma17.08 ± 0.97 µM nih.gov

Research into Selective Androgen Receptor Modulator (SARM) Properties

A specialized area of research has focused on developing this compound derivatives as selective androgen receptor modulators (SARMs). SARMs are a class of therapeutic compounds that have similar anabolic effects to androgenic steroids but with reduced androgenic (producing male characteristics) properties. The androgen receptor (AR) is a key target for the treatment of prostate cancer. researchgate.net

Researchers have designed and synthesized propanamide derivatives intended to act as SARM radioligands for use in positron emission tomography (PET) imaging of prostate cancer. researchgate.net Further studies have explored arylisothiocyanato-substituted SARMs, investigating how different chemical groups on the aromatic rings affect AR binding affinity and cancer cell growth inhibition. nih.gov These studies have determined the AR binding affinity and the concentration of the ligand that inhibited cell growth by 50% (IC50) using radioligand competitive binding assays and sulforhodamine B (SRB) assays, respectively. nih.gov It was noted that halogenation at specific positions of the B-ring could increase the binding affinities to the androgen receptor. nih.gov

Molecular Target Identification and Interaction Mechanisms (e.g., enzyme inhibition, receptor binding)

Understanding the molecular basis for the biological activity of this compound derivatives is crucial for rational drug design. In vitro studies have identified several specific molecular targets and mechanisms of action.

Enzyme Inhibition : A primary mechanism is the inhibition of key enzymes.

p38 MAP Kinase : As discussed in the anti-inflammatory section, imidazole derivatives of propanamide can act as potent inhibitors of p38 MAP kinase, blocking a key inflammatory pathway. nih.gov

D-alanyl-d-alanine ligase (Ddl) : Some thiosemicarbazide derivatives have been investigated as potential allosteric inhibitors of this essential bacterial enzyme involved in cell wall synthesis. mdpi.com

Matrix Metalloproteinases (MMPs) : Thiazolidinone derivatives have been shown to inhibit MMP-9, an enzyme implicated in tissue degradation during inflammation. mdpi.com One derivative was predicted to be a highly potent activity cliff partner for a Matrix Metalloproteinase 1 (MMP-1) inhibitor. researchgate.net

Carbonic Anhydrases : Fibrate-based N-acylsulphonamide derivatives have been synthesized and evaluated as inhibitors of carbonic anhydrases. tandfonline.com

Topoisomerase II : Certain indolo[3,2-c]quinoline derivatives, which share structural similarities, have been found to inhibit topoisomerase II, an enzyme critical for DNA replication in cancer cells. science.gov

Receptor Binding :

Androgen Receptor (AR) : As detailed in the SARM section, specific propanamide derivatives are designed to bind selectively to the androgen receptor, which is relevant for prostate cancer therapy. nih.gov

Opioid Receptors : Research indicates that some propanamide derivatives can interact with opioid receptors, suggesting potential applications in pain management.

The mechanism often involves the compound binding to active or allosteric sites on enzymes or interacting with cellular receptors, which in turn modulates signal transduction pathways and cellular responses.

In Vitro Cytotoxicity Assessment in Mammalian Cell Lines

Evaluating the cytotoxicity of novel compounds against non-cancerous mammalian cell lines is a critical step in assessing their therapeutic potential and selectivity. The goal is to identify agents that are highly toxic to pathogens or cancer cells while exhibiting minimal toxicity to healthy host cells.

In vitro cytotoxicity assays are standard practice in the evaluation of this compound derivatives. For example, when developing novel anticancer agents, it is common to test them against a panel of human cancer cell lines, such as A549, H460, and HT-29. nih.gov The cytotoxic concentration 50 (CC50), the concentration of a substance that causes the death of 50% of cells, is a key metric. For a compound to be considered a promising "hit" for further development, its CC50 in a mammalian cell line should be significantly higher—often at least 10-fold greater—than its effective concentration 50 (EC50) against the intended target (e.g., a pathogen or cancer cell). scielo.br Various methods, such as the MTT and Neutral Red (NR) assays, are employed to determine cell viability and calculate these CC50 values across different cell lines. scielo.br Cytotoxicity testing has also been performed using cell lines like human fibrosarcoma (HT-1080) and breast cancer (MCF-7, MDA-MB-231). nih.gov

Q & A

Basic: What are the optimal reaction conditions for synthesizing N-(4-Methylphenyl)propanamide in academic settings?

Methodological Answer:
The synthesis typically involves reacting 4-methylaniline with propanoyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Key parameters include:

  • Solvent: Dichloromethane or ethyl acetate under reflux conditions to ensure complete conversion .
  • Reagent Ratios: Stoichiometric equivalence of amine and acyl chloride, with a slight excess of base (1.1–1.3 equivalents).
  • Workup: Aqueous extraction to remove unreacted reagents, followed by recrystallization for purification.

Optimization Strategies:

  • Temperature Control: Maintaining 40–50°C minimizes side reactions like hydrolysis of the acyl chloride.
  • Continuous Flow Processes: For scalability, automated reactors with precise parameter control (e.g., residence time, mixing efficiency) improve yield (>80%) .

Advanced: How does the crystal structure of this compound derivatives inform their physicochemical properties?

Methodological Answer:
X-ray crystallography reveals critical structural features influencing solubility, stability, and intermolecular interactions. For example:

CompoundSpace GroupCell Dimensions (Å)Hydrogen Bonding PatternsReference
N-{2-[N-(4-Methylphenyl)oxamoyl]phenyl}propanamideP1a=9.2048, b=9.7717, c=10.4404N–H⋯O and C–H⋯O interactions form R2<sup>2</sup>(12) motifs, stabilizing crystal packing .

Implications:

  • Solubility: Planar amide groups enhance π-π stacking, reducing aqueous solubility.
  • Thermal Stability: Strong hydrogen bonds (e.g., N–H⋯O) correlate with higher melting points (~180–200°C) .

Basic: What characterization techniques confirm the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • <sup>1</sup>H NMR: Aromatic protons (δ 7.2–7.4 ppm), amide N–H (δ 8.1–8.3 ppm), and methyl groups (δ 2.3–2.5 ppm) .
    • <sup>13</sup>C NMR: Carbonyl C=O (δ 168–170 ppm), aromatic carbons (δ 120–140 ppm) .
  • Mass Spectrometry (MS): Molecular ion peak [M+H]<sup>+</sup> at m/z 178.1 confirms molecular weight .
  • X-ray Diffraction: Resolves bond lengths (e.g., C–N: 1.33 Å) and torsion angles critical for conformational analysis .

Advanced: How can contradictions in spectroscopic data for derivatives be resolved?

Methodological Answer:
Contradictions often arise from dynamic effects (e.g., rotational isomerism) or impurities. Resolution strategies include:

  • Variable-Temperature NMR: Identifies rotational barriers by observing coalescence of split peaks (e.g., amide bond rotation at 100–120°C) .
  • 2D NMR (COSY, HSQC): Correlates proton and carbon signals to distinguish overlapping peaks .
  • Single-Crystal Analysis: Validates proposed structures by comparing experimental and predicted bond angles (e.g., C–C–N: 119.5°) .

Advanced: How do structural modifications influence biological activity in analogs?

Methodological Answer:
Comparative studies highlight the role of substituents on bioactivity:

AnalogStructural FeatureBiological Activity (IC50)Source
N-(4-Aminophenyl)propanamide–NH2 substitutionEnzyme inhibition: 12.5 µM
N-(4-Fluorophenyl)propanamide–F substitutionAntimicrobial: MIC 25 µg/mL

Key Insights:

  • Electron-Withdrawing Groups (–NO2, –F): Enhance binding to hydrophobic enzyme pockets.
  • Steric Hindrance (e.g., 2,2-dimethyl): Reduces activity by ~40% due to limited target access .

Basic: What solvents and conditions are suitable for recrystallization?

Methodological Answer:

  • Solvent Pair: Ethyl acetate/hexane (1:4 v/v) yields needle-like crystals with >95% purity .
  • Temperature Gradient: Slow cooling from 60°C to 4°C minimizes inclusion of impurities.
  • Crystal Stability: Store under inert gas (N2) to prevent hygroscopic degradation .

Advanced: What intermolecular interactions dominate in solid-state structures?

Methodological Answer:
Graph-set analysis (R2<sup>2</sup>(8), R2<sup>2</sup>(12)) reveals:

  • Hydrogen Bonds: N–H⋯O (2.8–3.0 Å) and C–H⋯π (2.9 Å) interactions stabilize layered packing .
  • π-Stacking Distances: 3.5–4.0 Å between aromatic rings, influencing melting points and dissolution rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.